
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol, also known as CBDM, is a chiral compound that has gained attention in the scientific community due to its potential therapeutic properties. CBDM is a cyclobutane-containing analog of cannabidiol (CBD), a non-psychoactive compound found in the cannabis plant. CBDM has been synthesized and studied for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol may also interact with other receptors in the body, such as the GABA receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects:
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. In addition to its anticonvulsant and anxiolytic properties, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been found to have anti-inflammatory effects in animal models of inflammation. (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its chiral nature, which may allow for the development of more specific and targeted drugs. However, one limitation of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol is its low solubility in water, which may make it difficult to administer in certain forms.
Orientations Futures
There are several potential future directions for research on (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol. One area of interest is the development of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol-based drugs for the treatment of epilepsy, anxiety, and other medical conditions. Another area of interest is the study of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol's potential anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol and its potential interactions with other receptors in the body.
Méthodes De Synthèse
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the cyclization of an alkyne with a diazo compound, followed by reduction and functionalization steps. The final product is a white crystalline solid with a melting point of 96-98°C.
Applications De Recherche Scientifique
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol has been studied for its potential use in treating various medical conditions, including epilepsy, anxiety, and inflammation. In a study published in the Journal of Medicinal Chemistry, (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol was found to have anticonvulsant properties in animal models of epilepsy. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that (2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol had anxiolytic effects in mice.
Propriétés
IUPAC Name |
(2R)-3,3-di(cyclobutyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-13H,2-8H2,1H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGWWOARDKPOSU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CCC1)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Di(cyclobutyl)-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

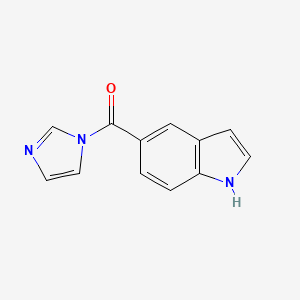
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)



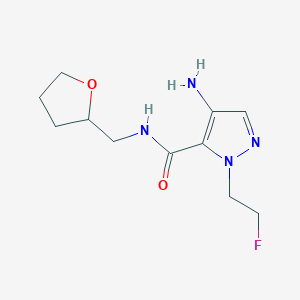
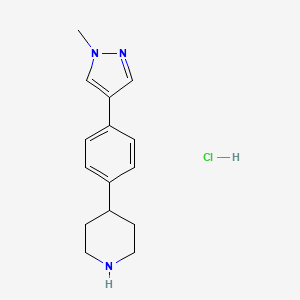
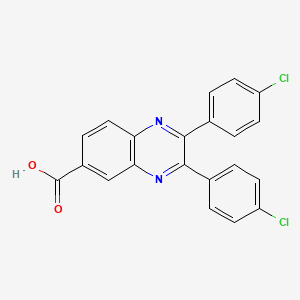
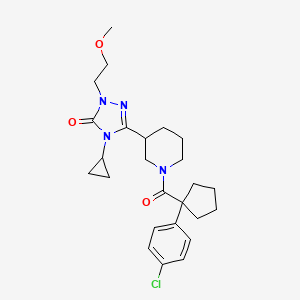
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2413124.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2413126.png)
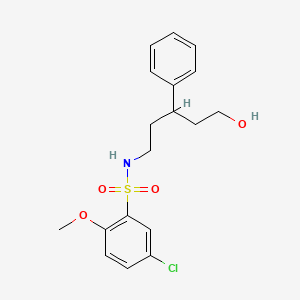
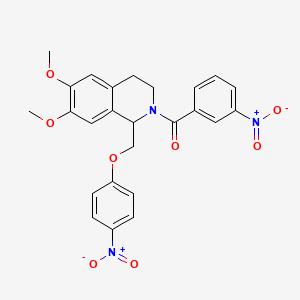
![5-benzyl-3-(4-chlorophenyl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2413129.png)